![molecular formula C23H25FN2 B14227760 N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine CAS No. 627525-60-4](/img/structure/B14227760.png)
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound that features a benzhydryl group and a fluorophenyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzhydryl or fluorophenyl derivatives.
Applications De Recherche Scientifique
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The benzhydryl and fluorophenyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(3,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both benzhydryl and fluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
627525-60-4 |
|---|---|
Formule moléculaire |
C23H25FN2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25FN2/c24-22-13-11-19(12-14-22)15-16-25-17-18-26-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23,25-26H,15-18H2 |
Clé InChI |
CVQLSXQDGXSQOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
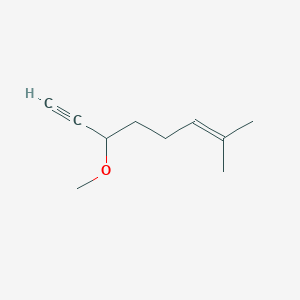
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
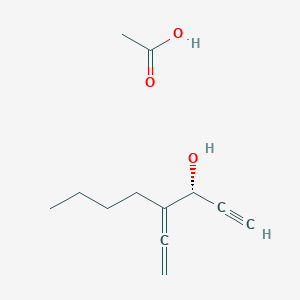

![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
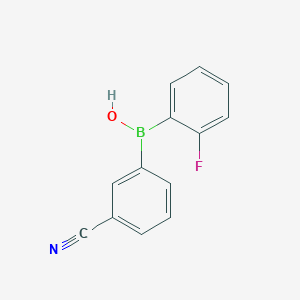
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
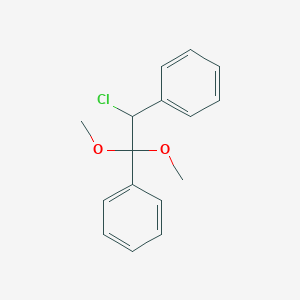

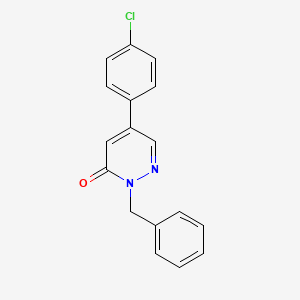
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
